molecular formula C9H4BrCl3N2O B13765971 3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole CAS No. 890320-49-7

3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole

Cat. No.: B13765971
CAS No.: 890320-49-7
M. Wt: 342.4 g/mol
InChI Key: MUZBBCJPKUGAJC-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with trichloroacetonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The oxadiazole ring can be oxidized under specific conditions to form different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Reduction Reactions: Formation of 3-(4-Methylphenyl)-5-(trichloromethyl)-1,2,4-oxadiazole.

    Oxidation Reactions: Formation of oxidized oxadiazole derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo substitution reactions makes it a versatile tool for labeling and tracking biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors through covalent or non-covalent binding. The trichloromethyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The oxadiazole ring may also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
  • 3-(4-Bromophenyl)-5-(methyl)-1,2,4-oxadiazole
  • 3-(4-Chlorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole

Uniqueness

3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole is unique due to the presence of both the bromophenyl and trichloromethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the trichloromethyl group provides electrophilic character.

Properties

CAS No.

890320-49-7

Molecular Formula

C9H4BrCl3N2O

Molecular Weight

342.4 g/mol

IUPAC Name

3-(4-bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H4BrCl3N2O/c10-6-3-1-5(2-4-6)7-14-8(16-15-7)9(11,12)13/h1-4H

InChI Key

MUZBBCJPKUGAJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(Cl)(Cl)Cl)Br

Origin of Product

United States

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